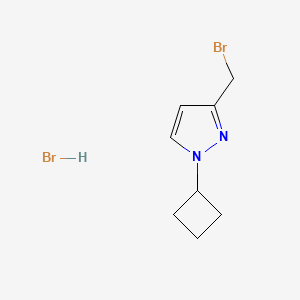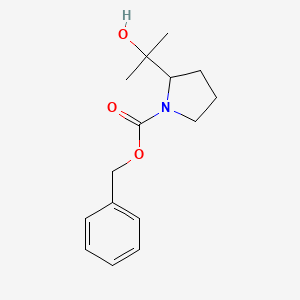![molecular formula C14H28Cl2N2 B13499689 (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)
(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl group attached to an octahydro-isoindole framework. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the construction of the isoindole core through a cyclization reaction. This can be achieved using a variety of cyclization agents under controlled conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the nucleophile and facilitate the substitution.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and ensures consistent product quality.
化学反応の分析
Types of Reactions
(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindoles.
科学的研究の応用
(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group plays a crucial role in binding to these targets, leading to a cascade of biochemical events. These interactions can modulate various signaling pathways, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole
- (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole monohydrochloride
Uniqueness
The dihydrochloride form of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole is unique due to its enhanced solubility and stability compared to its mono-hydrochloride counterpart. This makes it more suitable for various applications, particularly in biological and medicinal research.
特性
分子式 |
C14H28Cl2N2 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
(3aR,7aS)-2-(piperidin-4-ylmethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole;dihydrochloride |
InChI |
InChI=1S/C14H26N2.2ClH/c1-2-4-14-11-16(10-13(14)3-1)9-12-5-7-15-8-6-12;;/h12-15H,1-11H2;2*1H/t13-,14+;; |
InChIキー |
ALJWCWVGTRWYCE-DUFSSLHGSA-N |
異性体SMILES |
C1CC[C@H]2CN(C[C@H]2C1)CC3CCNCC3.Cl.Cl |
正規SMILES |
C1CCC2CN(CC2C1)CC3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
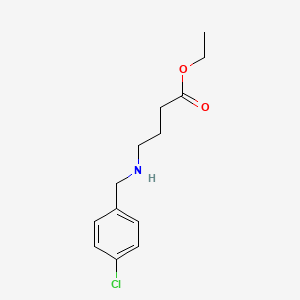
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
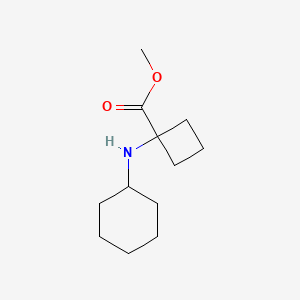
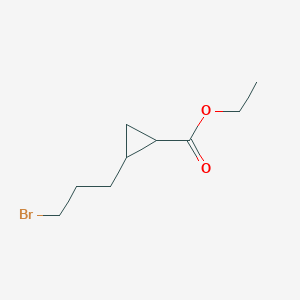
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
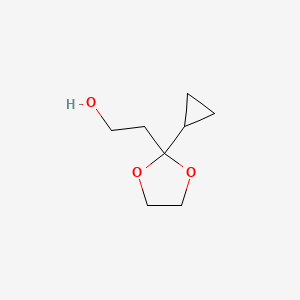
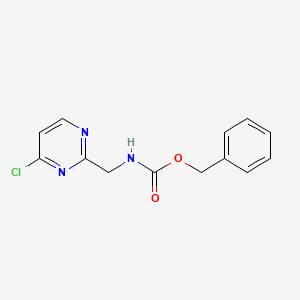
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)

